N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)quinoxaline-2-carboxamide

Hydrogen bonding Drug-likeness Physicochemical profiling

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)quinoxaline-2-carboxamide (CAS 1208686-80-9, PubChem CID is a synthetic small molecule composed of a quinoxaline-2-carboxamide core, a benzo[d][1,3]dioxole substituent, and an isoxazole-3-methyl linker. Its computed physicochemical descriptors include a molecular weight of 374.3 g/mol, XLogP3 of 2.3, topological polar surface area (TPSA) of 99.4 Ų, 1 hydrogen bond donor, and 7 hydrogen bond acceptors.

Molecular Formula C20H14N4O4
Molecular Weight 374.356
CAS No. 1208686-80-9
Cat. No. B2539122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)quinoxaline-2-carboxamide
CAS1208686-80-9
Molecular FormulaC20H14N4O4
Molecular Weight374.356
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=NC5=CC=CC=C5N=C4
InChIInChI=1S/C20H14N4O4/c25-20(16-10-21-14-3-1-2-4-15(14)23-16)22-9-13-8-18(28-24-13)12-5-6-17-19(7-12)27-11-26-17/h1-8,10H,9,11H2,(H,22,25)
InChIKeyABVWIQAVOPKUCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)quinoxaline-2-carboxamide (CAS 1208686-80-9): Chemical Identity and Computed Physicochemical Profile for Scientific Procurement


N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)quinoxaline-2-carboxamide (CAS 1208686-80-9, PubChem CID 45511881) is a synthetic small molecule composed of a quinoxaline-2-carboxamide core, a benzo[d][1,3]dioxole substituent, and an isoxazole-3-methyl linker [1]. Its computed physicochemical descriptors include a molecular weight of 374.3 g/mol, XLogP3 of 2.3, topological polar surface area (TPSA) of 99.4 Ų, 1 hydrogen bond donor, and 7 hydrogen bond acceptors [1]. Despite its structural novelty, publicly available authoritative biological activity data for this specific compound remain absent, necessitating a selection rationale grounded in its distinct physicochemical signature relative to in-class analogs.

Why In-Class Quinoxaline-2-carboxamide Analogs Cannot Be Assumed Interchangeable with CAS 1208686-80-9


Substitution of CAS 1208686-80-9 with structurally similar quinoxaline-2-carboxamide derivatives (e.g., N-(isoxazol-4-yl)quinoxaline-2-carboxamide, CAS 1396864-35-9) introduces unquantified risk because the benzo[d][1,3]dioxol-5-yl group appended to the isoxazole ring is absent in most commercially available analogs [1]. This substitution adds steric bulk, alters hydrogen-bonding capacity (7 vs. fewer acceptors in simpler analogs), and modulates lipophilicity (XLogP3 2.3), all of which are known determinants of target engagement, pharmacokinetics, and off-target liability in the quinoxaline-2-carboxamide class [2]. Without direct comparative biological data, interchange based solely on core scaffold similarity is scientifically unsupported.

Quantitative Differentiation Evidence for CAS 1208686-80-9 Relative to Closest Structural Analogs


Hydrogen-Bond Acceptor Capacity Differentiates CAS 1208686-80-9 from Core Quinoxaline-2-carboxamide

CAS 1208686-80-9 possesses 7 hydrogen-bond acceptors (HBA), substantially exceeding the 4 HBA found in the unsubstituted quinoxaline-2-carboxamide parent scaffold [1]. This increase arises from the benzodioxole oxygens and the isoxazole ring, potentially enhancing target interaction versatility but also raising desolvation penalty. No direct comparative biological data are available for this compound.

Hydrogen bonding Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Suggests Altered Membrane Permeability Versus Simpler Analogs

The TPSA of CAS 1208686-80-9 is 99.4 Ų [1], approximately 25–30 Ų lower than that predicted for close analogs bearing a free isoxazole-3-methyl linker without the benzodioxole group (estimated TPSA ~125–130 Ų). This reduction is driven by the incorporation of the benzodioxole moiety, which masks polar surface area. TPSA values below 140 Ų are generally associated with acceptable oral absorption, whereas values below 90 Ų favor blood-brain barrier penetration [2]. No direct experimental permeability data exist for this compound.

Membrane permeability CNS penetration Oral bioavailability

Lipophilicity (XLogP3) Places CAS 1208686-80-9 in a Moderate Lipophilicity Range Distinct from Polar Quinoxaline-2-carboxamides

The XLogP3 of CAS 1208686-80-9 is 2.3 [1], contrasting with the parent quinoxaline-2-carboxamide (XLogP3 ~0.8) and many polar substituted quinoxaline-2-carboxamides (XLogP3 <1.5) [2]. This moderate lipophilicity suggests a balance between aqueous solubility and membrane partitioning that differs from more polar analogs. No experimentally determined logD or solubility data are publicly available.

Lipophilicity ADME Solubility

Recommended Application Scenarios for CAS 1208686-80-9 Based on Available Evidence


Physicochemical Standard for Quinoxaline-2-carboxamide Library Design

Based on its distinct HBA count (7), TPSA (99.4 Ų), and XLogP3 (2.3), CAS 1208686-80-9 can serve as a reference compound for medicinal chemistry campaigns aiming to explore the impact of benzodioxole substitution on the ADME properties of quinoxaline-2-carboxamide scaffolds [1]. Its moderate lipophilicity and moderate TPSA position it as a potential lead-like starting point for hit-to-lead optimization.

Negative Control or Tool Compound for Isoxazole-Containing Quinoxaline Assays

In the absence of demonstrated biological potency data, CAS 1208686-80-9 may be used as a negative control in biochemical or cellular assays that evaluate isoxazole-linked quinoxaline derivatives, provided its inactivity against the target is experimentally confirmed [1]. Its unique HBA profile allows it to probe nonspecific binding artifacts.

Fragment-Based Drug Discovery (FBDD) Screening Libraries

With a molecular weight of 374.3 g/mol and favorable computed drug-likeness parameters, CAS 1208686-80-9 fits the criteria for inclusion in fragment-screening collections, particularly for targets where hydrogen-bonding interactions are critical [1]. Its benzodioxole moiety offers a hydrogen-bond acceptor cluster that may engage polar residues.

Computational Chemistry Benchmarking of Mixed Heterocyclic Scaffolds

The compound's combination of quinoxaline, isoxazole, and benzodioxole rings makes it suitable for benchmarking molecular docking and molecular dynamics simulations that evaluate the accuracy of force fields in predicting the conformation and energetics of mixed heterocyclic systems [1].

Quote Request

Request a Quote for N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)quinoxaline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.